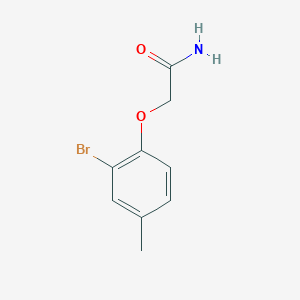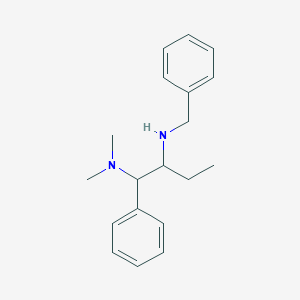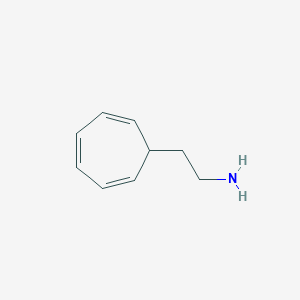
2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Diquafosol tetrasodium is a pharmaceutical compound primarily used for the treatment of dry eye disease. It is formulated as a 3% ophthalmic solution and acts as an agonist of the P2Y2 purinergic receptor . This compound was approved for use in Japan in 2010 and is marketed under the tradename Diquas .
作用機序
Diquafosol tetrasodium exerts its effects by acting as an agonist of the P2Y2 purinergic receptor . This activation leads to the stimulation of fluid and mucin secretion from the conjunctival epithelium, improving the quantity and quality of the tear film . The molecular targets involved include the P2Y2 receptors on the ocular surface .
Safety and Hazards
将来の方向性
The future directions of research on similar compounds often involve extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
準備方法
Synthetic Routes and Reaction Conditions
Diquafosol tetrasodium is synthesized through a four-step process starting from commercially available 5′-uridylic acid disodium salt . The key steps in this process include the isolation of impurities and the target product using anion-exchange resin . The overall yield of the procedure is approximately 45%, with high purity (>99%) .
Industrial Production Methods
The industrial production of diquafosol tetrasodium involves a scalable and practical route that has been optimized for large-scale synthesis . The process ensures high purity and efficiency, making it suitable for commercial production .
化学反応の分析
Types of Reactions
Diquafosol tetrasodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The synthesis of diquafosol tetrasodium involves the use of reagents such as carbonyl diimidazole and Lewis acids . The reactions are typically carried out in hydrophilic solvents under controlled conditions .
Major Products Formed
The major product formed from these reactions is diquafosol tetrasodium itself, which is obtained in high purity and yield .
科学的研究の応用
Diquafosol tetrasodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used to study the effects of P2Y2 receptor agonists on cellular processes.
Medicine: It is primarily used for the treatment of dry eye disease by promoting tear and mucin secretion.
Industry: It is used in the production of ophthalmic solutions for the treatment of dry eye disease.
類似化合物との比較
Similar Compounds
Uridine 5′-triphosphate (UTP): A naturally occurring nucleotide that also acts as a P2Y2 receptor agonist.
Adenosine triphosphate (ATP): Another nucleotide that can activate P2Y2 receptors.
Uniqueness
Diquafosol tetrasodium is unique in its high efficacy and safety profile for the treatment of dry eye disease . Its ability to stimulate both fluid and mucin secretion makes it particularly effective in improving tear film stability and ocular surface health .
特性
IUPAC Name |
5-oxo-2-(phenylmethoxycarbonylamino)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c15-10-6-7-13(20-10,11(16)17)14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCUKPVNIHDFNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1=O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


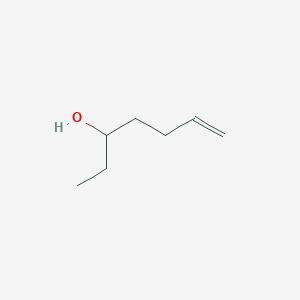

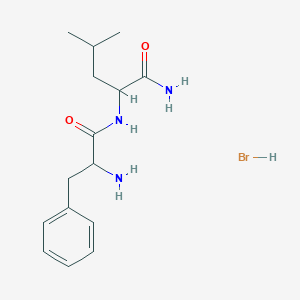
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)
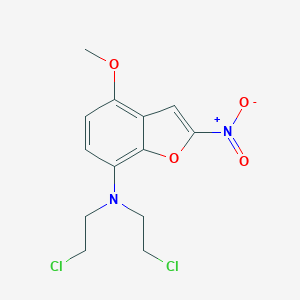

![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)

![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)
